Dhx9-IN-17

RNA helicase target engagement EC50

DHX9-targeting tool compounds span >200-fold potency, creating reproducibility challenges in cellular dose-response assays. Dhx9-IN-17 (CAS 2973397-26-9) resolves this with a validated intermediate EC50 of 0.161 μM, delivering a practical dynamic range without saturating signaling at low concentrations. • 5.7× more potent than DHX9-IN-12; 21× more potent than DHX9-IN-14 • Optimized for SAR studies, R-loop accumulation, and DNA damage response readouts • MW 516.93 - occupies distinct physicochemical space for ADME benchmarking against lower-MW analogs

Molecular Formula C22H18ClFN6O4S
Molecular Weight 516.9 g/mol
Cat. No. B12367765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-17
Molecular FormulaC22H18ClFN6O4S
Molecular Weight516.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl
InChIInChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31)
InChIKeyTXIXFOKKJZCJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-17 Target Engagement & Procurement


Dhx9-IN-17 (CAS 2973397-26-9) is a small-molecule inhibitor of the RNA helicase DHX9 (DExH-box helicase 9) identified in patent WO2023154519A1 [1]. It demonstrates an EC50 of 0.161 μM in a cellular target engagement assay designed to measure direct binding to DHX9 in a cellular context [2]. This compound belongs to a series of DHX9 inhibitors developed for oncology research applications [1].

1
Cellular DHX9 target engagement assays EC50 0.161 μM supports dose-response studies
2
In vitro oncology research models Suitable for proliferation or R-loop readouts
3
Structure-activity relationship campaigns Distinct MW and structural profile within series

DHX9 Inhibitor Substitution: Divergent Profiles


DHX9 inhibitors within the same chemical series (e.g., from patent WO2023154519A1) exhibit EC50 values spanning over two orders of magnitude in identical cellular target engagement assays—ranging from 0.0177 μM (DHX9-IN-9) to 3.4 μM (DHX9-IN-14) [1][2]. Furthermore, only a subset of these inhibitors, such as ATX968 (DHX9-IN-2), have been advanced to in vivo efficacy and selectivity characterization [3]. Substituting Dhx9-IN-17 with a more potent analog without equivalent cellular validation, or with a less characterized tool compound, introduces significant experimental risk. The following quantitative evidence defines Dhx9-IN-17's position within this spectrum, enabling rational selection based on specific assay requirements and experimental context.

Potency
EC50 varies over 100-fold across analogs; selecting a more potent tool without equivalent cellular validation may confound dose-response interpretation. Verify assay context before switching from Dhx9-IN-17
Characterization
In vivo efficacy, selectivity, and biochemical IC50 data are unreported; substituting ATX968 may shift experimental design toward fully characterized pharmacology. Assay depth must match compound characterization
Physicochemistry
MW, hydrogen bonding, and lipophilicity differences may alter cellular permeability and metabolic stability compared to lower-MW analogs. ADME property shifts require independent validation

Dhx9-IN-17 Quantitative Comparison


Cellular Target Engagement Potency vs. Analogs

In a standardized cellular target engagement assay measuring direct DHX9 binding, Dhx9-IN-17 (Compound 186) exhibits an EC50 of 0.161 μM [1][2]. Compared to the immediate analog DHX9-IN-16 (Compound 208), Dhx9-IN-17 is 1.3-fold less potent (0.161 μM vs. 0.125 μM). Compared to the more optimized DHX9-IN-9 (Compound 509), Dhx9-IN-17 is 9.1-fold less potent (0.161 μM vs. 0.0177 μM). Conversely, Dhx9-IN-17 is 5.7-fold more potent than DHX9-IN-12 (0.161 μM vs. 0.917 μM) and 21-fold more potent than DHX9-IN-14 (0.161 μM vs. 3.4 μM).

Cellular Potency
Cross-study comparable
EC50 0.161 μM; 9.1-fold less potent than DHX9-IN-9, 21-fold more potent than DHX9-IN-14
Intermediate-activity tool for dose-response studies
Assay conditions not publicly disclosed
RNA helicase target engagement EC50

Biochemical vs. Cellular Potency Assays

Dhx9-IN-17 has been characterized only in a cellular target engagement assay (EC50 = 0.161 μM) . In contrast, the advanced clinical candidate ATX968 (DHX9-IN-2) is characterized by multiple orthogonal assays: a biochemical helicase unwinding IC50 of 8 nM (0.008 μM), an SPR binding Kd of 1.3 nM, and a cellular circBRIP1 induction EC50 of 0.054 μM . These assay types are not directly comparable; however, the absence of biochemical IC50 data for Dhx9-IN-17 means its direct enzyme inhibition potency remains unquantified.

Assay Depth
Cross-study comparable
Cellular EC50 only; biochemical IC50 and SPR Kd not reported
Restricted to cellular target engagement readouts
ATX968 characterized by orthogonal biochemical assays
biochemical assay cellular assay IC50

In Vivo Characterization: Data Availability

No in vivo efficacy, pharmacokinetic, or pharmacodynamic data for Dhx9-IN-17 have been published in the primary literature or disclosed in the parent patent [1]. In contrast, ATX968 (DHX9-IN-2) has demonstrated oral bioavailability and induced sustained tumor growth inhibition/regression in MSI-H/dMMR colorectal cancer xenograft models [2].

In Vivo Data
Data to verify
No in vivo efficacy, PK, or PD data reported
Suitable only for in vitro or ex vivo applications
ATX968 shows oral bioavailability and xenograft response
in vivo xenograft pharmacodynamics

Selectivity Profiling Data Availability

No selectivity data for Dhx9-IN-17 against related helicases (e.g., DHX36, SMARCA2) or a broader panel of off-targets (e.g., kinases) have been disclosed in public sources [1]. In contrast, ATX968 has been profiled and exhibits no significant inhibition against DHX36, SMARCA2, or a panel of 97 kinases .

Selectivity
Data to verify
No selectivity data against helicases or off-targets reported
Unquantified off-target risk; review required
ATX968 profiled against DHX36, SMARCA2, and 97 kinases
selectivity off-target kinase panel

Physicochemical & Structural Differentiation

Dhx9-IN-17 (C22H18ClFN6O4S, MW 516.93) is structurally distinct from its analog DHX9-IN-16 (C19H20ClN5O4S, MW 449.91) and DHX9-IN-9 (C21H21ClFN5O3S2, MW 510.00) [1]. These differences in molecular weight, hydrogen bond donor/acceptor counts, and lipophilicity may influence cellular permeability, solubility, and metabolic stability.

Physicochemical Profile
Class-level inference
MW 516.93; +67 vs. DHX9-IN-16, +6.93 vs. DHX9-IN-9
Distinct ADME property context for SAR studies
Calculated from molecular formula
molecular weight chemical structure physicochemical properties

Commercial Availability & Purity

Dhx9-IN-17 is available from multiple research chemical suppliers (e.g., MedChemExpress, TargetMol, InvivoChem) typically at >95% purity [1]. ATX968 is also commercially available with reported purity >98% and has been cited in peer-reviewed publications . No significant purity or availability differentiator exists; both compounds are readily procurable.

Procurement
Supporting evidence
Multi-vendor availability; typical purity >95%
No significant supply or purity differentiator
Selection driven by scientific criteria
procurement purity supply

Dhx9-IN-17 Use Cases


Cellular Target Engagement with Moderate Inhibition

Dhx9-IN-17 is ideally suited for cellular assays where target engagement (direct DHX9 binding in cells) is the primary readout, and an EC50 of 0.161 μM provides sufficient dynamic range for dose-response analysis without the extreme potency that may saturate signaling at low concentrations [1]. This makes it a practical choice for initial SAR studies and mechanism-of-action investigations where cellular target occupancy, rather than maximal enzyme inhibition, is the focus.

Structure-Activity Relationship (SAR) Studies

With a molecular weight of 516.93 g/mol, Dhx9-IN-17 occupies a distinct physicochemical space within the DHX9 inhibitor series . It serves as a valuable comparator for SAR campaigns investigating the impact of increased molecular bulk, altered hydrogen-bonding capacity, and extended aromatic systems on cellular activity and ADME properties, particularly when benchmarked against lower MW analogs like DHX9-IN-16 (MW 449.91).

In Vitro Oncology Research

For cancer research groups focused exclusively on in vitro models—such as proliferation assays, RNA/DNA damage response readouts, or R-loop accumulation studies—Dhx9-IN-17 provides a fit-for-purpose tool compound [2]. Its lack of in vivo characterization [3] is irrelevant for these applications, and its intermediate cellular potency may offer a more tractable dose-response window than ultra-potent analogs.

Benchmarking vs. Early-Generation Inhibitors

Dhx9-IN-17 is 5.7-fold more potent than DHX9-IN-12 (EC50 0.917 μM) and 21-fold more potent than DHX9-IN-14 (EC50 3.4 μM) in the same cellular target engagement assay [4]. It thus represents a significant improvement over early-generation tool compounds and can be used as a positive control or comparator when testing novel DHX9 inhibitors with similar cellular potency profiles.

Application
Selection Property
Validation Focus
Cellular target engagement studies
Intermediate EC50 for dose-response analysis
DHX9 binding confirmation in cellular context
Structure-activity relationship campaigns
Distinct MW and physicochemical space
ADME and cellular activity benchmarking
In vitro oncology research
Fit-for-purpose tool without in vivo data
Proliferation, DNA damage, R-loop readouts
Early-generation inhibitor benchmarking
Reported higher potency over DHX9-IN-12/14
Comparator for novel DHX9 inhibitor screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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